
2-tert-Butyl-3-phenyloxaziridine
Overview
Description
2-tert-Butyl-3-phenyloxaziridine (CAS: 7731-34-2; molecular formula: C₁₁H₁₅NO; molecular weight: 177.24 g/mol) is a sterically hindered oxaziridine characterized by a tert-butyl group at the 2-position and a phenyl group at the 3-position of the oxaziridine ring . This compound is widely recognized for its dual functionality as an oxygenating and aminating agent in organic synthesis . Its reactivity is heavily influenced by steric effects from the tert-butyl substituent, which modulates regioselectivity in cycloaddition reactions and stabilizes intermediates during oxidation processes . Key applications include the synthesis of sulfenates from thiolates under mild conditions and the formation of heterocycles like isoxazolidines and oxadiazolidinones .
Biological Activity
2-tert-Butyl-3-phenyloxaziridine is a compound of significant interest in organic chemistry and medicinal applications due to its unique oxidative properties. This article delves into its biological activity, synthesis, and applications, supported by case studies and research findings.
This compound is an oxaziridine derivative known for its role as an oxidizing agent. It can be synthesized through various methods, including the oxidation of corresponding sulfonimines using peracids. The compound exhibits a three-membered ring structure that contributes to its reactivity, particularly in oxidation reactions.
Biological Activity
Oxidative Properties:
This compound has demonstrated efficacy in the oxidation of thiolates to sulfenates, with subsequent transformations yielding sulfoxides. This reaction is notable for its mild conditions, allowing for the conversion of aliphatic thiolates without the need for activating conditions. The efficiency of this oxidation process has been documented in several studies:
- Study Findings: Aliphatic thiolates were converted into sulfenates with good yields, followed by electrophilic quenching to produce sulfoxides. For instance, a study noted that five examples were successfully oxidized at room temperature .
Biological Implications:
The biological implications of this compound extend beyond synthetic applications:
- Antioxidant Effects: Organosulfur compounds, including those derived from oxaziridines, have been associated with antioxidant effects that can mitigate oxidative stress in biological systems .
- Anti-inflammatory Properties: Compounds similar to this compound have shown potential in reducing inflammation, thereby contributing to therapeutic strategies against inflammatory diseases .
Case Studies
-
Oxidation of Thiolates:
In a study published in Organic Letters, researchers demonstrated the oxidation of various thiolates using this compound. The results indicated that the compound effectively transformed thiolates into sulfenates under ambient conditions, showcasing its utility in synthetic organic chemistry . -
Application in Drug Development:
Another research highlighted the potential of oxaziridines in drug development, particularly in synthesizing biologically active compounds. The ability to oxidize sulfides selectively opens avenues for creating new pharmaceuticals with enhanced biological activity .
Comparative Analysis
The effectiveness of this compound as an oxidizing agent can be compared with other known oxidants:
Compound | Oxidation Type | Conditions | Yield (%) |
---|---|---|---|
This compound | Thiolate to Sulfenate | Room Temperature | Good to Moderate |
Sulfonyl Chlorides | Sulfide to Sulfoxide | Varies | High |
Peracids | Various Oxidations | Mild Conditions | Variable |
Scientific Research Applications
Oxidation Reactions
One of the primary applications of 2-tert-butyl-3-phenyloxaziridine is its use as an oxidizing agent for thiolates. Research has demonstrated that this compound effectively converts aliphatic thiolates into sulfenates at room temperature without the need for activating conditions. This process is significant because it allows for smooth oxidation and subsequent electrophilic quenching to produce sulfoxides in good to moderate yields .
Case Study: Oxidation of Thiolates
- Reagents : this compound, aliphatic thiolates, benzyl bromide.
- Process : The thiolates are oxidized to sulfenates, which are then alkylated using benzyl bromide.
- Results : The method yielded sulfoxides efficiently, showcasing the utility of this compound in synthetic pathways.
Synthesis of Nitrone Derivatives
Another notable application is in the preparation of nitrone derivatives. The compound has been utilized in various synthetic routes to create these derivatives, which are valuable intermediates in organic synthesis. A patent describes a method involving the reaction of oximes with dicarboxylic acid chlorides in the presence of triethylamine, yielding this compound as a key reagent .
Case Study: Nitrone Synthesis
- Reagents : Dicarboxylic acid chlorides, oximes, triethylamine.
- Process : The reaction conditions were optimized to achieve high yields of nitrone derivatives.
- Results : The method demonstrated effective conversion rates and purity levels for the resulting compounds.
Cycloaddition Reactions
This compound has also shown promise in cycloaddition reactions involving π-unsaturated systems. These reactions are crucial for forming complex cyclic structures that are often found in natural products and pharmaceuticals. Studies indicate that this compound can facilitate cycloadditions with high selectivity and efficiency .
Case Study: Cycloaddition with N-Arylmaleimides
- Reagents : N-Arylmaleimides, this compound.
- Process : The cycloaddition was carried out under controlled conditions to ensure selectivity.
- Results : The reactions produced diastereomeric mixtures with notable selectivity based on electronic and steric factors.
Comparison with Similar Compounds
2.1. Steric and Electronic Effects
The tert-butyl group in 2-tert-Butyl-3-phenyloxaziridine introduces significant steric hindrance, which distinguishes it from other oxaziridines with smaller substituents (e.g., methyl or hydrogen). For example:
- Regioselectivity in Cycloadditions : The steric bulk of the tert-butyl group directs reactions to favor products where steric clashes are minimized. This contrasts with less hindered oxaziridines, which may exhibit lower regioselectivity or form alternative adducts .
- Stability of Intermediates : The tert-butyl group stabilizes sulfenate intermediates during thiolate oxidation, enabling efficient trapping with electrophiles like benzyl bromide to form sulfoxides in moderate to good yields (44–45% yield in cyclohexanethiol oxidation) .
Table 1: Substituent Effects on Oxaziridine Reactivity
Oxaziridine Type | Substituent (Position 2) | Regioselectivity in Cycloadditions | Stability of Intermediates |
---|---|---|---|
2-tert-Butyl-3-phenyl | tert-butyl | High (steric control) | High (stabilized sulfenates) |
2-Methyl-3-phenyl | Methyl | Moderate | Moderate |
2-H-3-phenyl | Hydrogen | Low | Low |
Note: Data for non-tert-butyl analogs inferred from mechanistic studies in .
2.2. Oxidation Efficiency and Reaction Conditions
This compound operates under mild conditions (room temperature, THF solvent), outperforming traditional oxidizing agents like thionyl chloride (SOCl₂) or meta-chloroperbenzoic acid (m-CPBA), which often require elevated temperatures or acidic conditions . For example:
- Thiolate to Sulfenate Conversion : This oxaziridine oxidizes aliphatic and aromatic thiolates to sulfenates in five documented examples with high efficiency, whereas SOCl₂ may lead to over-oxidation or side reactions in sensitive substrates .
- Sulfoxide Synthesis : Subsequent alkylation of sulfenates with benzyl bromide achieves yields of 44–45%, a benchmark comparable to m-CPBA-mediated oxidations but without the need for acidic workups .
Table 2: Comparison of Oxidation Methods
Reagent | Substrate | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
This compound | Cyclohexanethiol | RT, THF | 44–45 | Mild conditions, no over-oxidation |
Thionyl Chloride (SOCl₂) | Alkanethiols | Reflux, acidic | 30–50 | Broad applicability |
m-CPBA | Aromatic thiols | 0–25°C, CH₂Cl₂ | 50–60 | High yields |
Data sourced from and inferred from general oxidation chemistry.
2.3. Functional Versatility
This dual functionality enables diverse applications, such as:
- Cycloadditions: Forms stable isoxazolidines and oxadiazolidinones, which are valuable intermediates in medicinal chemistry .
Properties
IUPAC Name |
2-tert-butyl-3-phenyloxaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-10(13-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBUTSZDUOMTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998553 | |
Record name | 2-tert-Butyl-3-phenyloxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7731-34-2 | |
Record name | 2-(1,1-Dimethylethyl)-3-phenyloxaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7731-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenyl-N-tert-butyloxaziridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007731342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butyl-3-phenyloxaziridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxaziridine, 2-(1,1-dimethylethyl)-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-tert-Butyl-3-phenyloxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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